molecular formula C18H14N4O4 B5524392 3-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA

3-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA

Cat. No.: B5524392
M. Wt: 350.3 g/mol
InChI Key: DPZAXVKAUQJAIW-XDHOZWIPSA-N
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Description

3-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with phenylurea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium dithionite (Na2S2O4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenylurea derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the furan ring and phenylurea moiety may interact with proteins or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is unique due to its combination of a nitrophenyl-furan structure with a phenylurea moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-18(20-14-4-2-1-3-5-14)21-19-12-16-10-11-17(26-16)13-6-8-15(9-7-13)22(24)25/h1-12H,(H2,20,21,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZAXVKAUQJAIW-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA

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